molecular formula C7H11F3O2 B15231692 (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol

(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B15231692
M. Wt: 184.16 g/mol
InChI Key: NVQRFSGQWQXEMQ-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C7H11F3O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the tetrahydropyran ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with trifluoromethylating agents. One common method is the reaction of tetrahydropyran-4-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: SOCl2, PBr3, reflux conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

[2-(trifluoromethyl)oxan-4-yl]methanol

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6,11H,1-4H2

InChI Key

NVQRFSGQWQXEMQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1CO)C(F)(F)F

Origin of Product

United States

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